molecular formula C14H14O2 B597798 Ethyl 2-methyl-1-naphthoate CAS No. 103244-32-2

Ethyl 2-methyl-1-naphthoate

Cat. No. B597798
CAS RN: 103244-32-2
M. Wt: 214.264
InChI Key: SVNMJCHGVZYPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-1-naphthoate is a chemical compound with the molecular formula C14H14O2 . It has a molecular weight of 214.260 .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in chemical databases such as ChemSpider .

Scientific Research Applications

  • Photodimerization in Aqueous Solution

    Ethyl 2-naphthoate, among other derivatives, was studied for photodimerization in cucurbit[8]uril aqueous solutions. The findings indicated that CB[8] can encapsulate two molecules of ethyl 2-naphthoate, facilitating a cubane-like photodimer formation. This study highlights the impact of cavity size and alkyl substitutes on the photochemical reactivity of 2-naphthoate derivatives (Lei et al., 2008).

  • Fluorescence and Intersystem Crossing

    In another study, the effects of substitution and hydrogen bonding on fluorescence and intersystem crossing in naphthaldehydes and their derivatives, including ethyl 2-naphthoate, were examined. The research revealed interesting fluorescence properties and provided insights into the relationship between molecular structure and radiationless transition (Kitamura & Baba, 1975).

  • Synthetic Studies on Sorigenins

    Ethyl 4-hydroxy-2-naphthoate, a derivative, was utilized in synthetic studies for the production of methoxynaphtho furanones. These compounds are of interest for their potential applications in organic synthesis and chemical research (Horii et al., 1962).

  • Reactions with Ammonia and Aniline

    A study focused on the reactions of ethyl 1,3-dihydroxy-2-naphthoate with ammonia and aniline, providing insights into the production of specific amides and anilides. These findings are significant for understanding the chemical behavior of ethyl 2-methyl-1-naphthoate derivatives (Huang, 1958).

  • Molecular Mechanics Study

    The inclusion complexes of 2-methyl naphthoate with α- and β-cyclodextrins were studied using molecular mechanics. This research provides valuable insights into the interactions of this compound derivatives with cyclodextrins and their potential applications in pharmaceuticals and chemistry (Madrid et al., 1997).

  • Site-Selective Suzuki-Miyaura Reactions

    Ethyl 3,5-bis(trifluoromethylsulfonyloxy)-2-naphthoate was studied for Suzuki-Miyaura reactions, showcasing site-selective synthesis of various diaryl-2-naphthoates. This research contributes to the field of organic synthesis, particularly in the selective formation of complex molecules (Ibad et al., 2011).

  • Electro-oxidation of Alkyl Naphthalenes

    A study investigated the electro-oxidation of alkyl naphthalenes, including ethyl-derivatives, in acetone and water solutions. This research is significant for understanding the electrochemical properties and potential applications of this compound in electro-oxidation processes (Sioda & Frankowska, 2004).

Safety and Hazards

Ethyl 2-methyl-1-naphthoate should be handled with care. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be used only in well-ventilated areas and personal protective equipment should be worn when handling this compound .

Mechanism of Action

properties

IUPAC Name

ethyl 2-methylnaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-3-16-14(15)13-10(2)8-9-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNMJCHGVZYPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.